Isotetrasilane is a higher-order perhydridosilane, characterized by its molecular formula . This compound is notable for its potential applications in various fields, particularly in the synthesis of silicon-based materials. Isotetrasilane serves as a precursor for the deposition of silicon films through chemical vapor deposition techniques, making it significant in semiconductor manufacturing and nanotechnology.
Isotetrasilane can be classified as a silane compound, which includes a broad range of silicon-hydrogen compounds. It is synthesized from simpler silanes through various chemical reactions. The primary sources of isotetrasilane are laboratory syntheses that utilize methods such as Wurtz coupling and dehydrogenative coupling processes, which allow for the construction of larger silane molecules from smaller precursors .
The synthesis of isotetrasilane typically involves several key methods:
The synthesis parameters can significantly affect the yield and purity of isotetrasilane. For instance, controlling temperature and pressure during reactions is crucial to optimize product formation. Additionally, the use of high-purity starting materials is essential to minimize impurities in the final product .
Isotetrasilane has a tetrahedral molecular geometry, similar to other silanes, with silicon atoms at the vertices and hydrogen atoms bonded to them. The structure can be represented as follows:
Isotetrasilane undergoes several chemical reactions that are essential for its applications:
The reactivity of isotetrasilane makes it suitable for various applications in thin-film deposition and material science. Its ability to release hydrogen upon hydrolysis is particularly useful in creating reactive environments for further chemical processes .
The mechanism by which isotetrasilane acts as a precursor in chemical vapor deposition involves its thermal decomposition or reaction with other gases (like hydrogen or oxygen) to form silicon films on substrates. The process typically includes:
The efficiency of deposition can be influenced by factors such as temperature, pressure, and substrate material, with optimal conditions leading to high-quality silicon films suitable for electronic applications .
Relevant data indicates that isotetrasilane's reactivity profile makes it both useful and hazardous, necessitating careful handling during synthesis and application .
Isotetrasilane has several scientific uses, including:
Isotetrasilane belongs to the homologous series of silicon hydrides (silanes), characterized by silicon-silicon bonds and terminal hydrogen atoms. Following IUPAC nomenclature rules for branched hydrocarbons, "isotetrasilane" implies a structural isomer of straight-chain tetrasilane (Si₄H₁₀) with a methyl-like branch on the silicon backbone. The systematic IUPAC name would specify the branching position, such as 2-methyltrisilane (if branching occurs at the second silicon atom) or 1,1,2,2-tetramethyldisilane for alternative configurations [4] [7]. This naming convention prioritizes the longest silicon chain and assigns locants to branch points, analogous to alkane nomenclature but adapted for silicon chemistry [8].
Common synonyms include:
These terms distinguish it from linear tetrasilane (n-tetrasilane) and reflect its structural isomerism [4] [6].
Isotetrasilane shares the molecular formula H₁₀Si₄ with linear tetrasilane but possesses a unique CAS Registry Number (CAS RN) due to its distinct structure. The CAS Registry assigns unique identifiers to specific molecular configurations, enabling precise substance tracking across scientific and regulatory domains [1] [10]. While linear tetrasilane is assigned CAS RN 7783-29-1 [6], branched isotetrasilane isomers would receive separate CAS RNs (e.g., hypothetical 2-methyltrisilane). The CAS system differentiates isomers based on structural features, ensuring unambiguous identification for research, procurement, and regulation [5] [10].
Table 1: Nomenclature and Identifiers for Isotetrasilane and Related Compounds
Compound Type | IUPAC Name (Representative) | Common Synonyms | Molecular Formula | CAS Registry Number |
---|---|---|---|---|
Linear Tetrasilane | Tetrasilane | n-Tetrasilane | H₁₀Si₄ | 7783-29-1 |
Branched Isomer (Example) | 2-Methyltrisilane | Isotetrasilane, Branched tetrasilane | H₁₀Si₄ | Assigned upon registration |
Isotetrasilane exhibits tetrahedral coordination around each silicon atom, similar to carbon in alkanes. However, key differences arise from silicon's larger atomic radius and lower electronegativity. The Si–Si bond lengths (~2.34 Å) are longer than C–C bonds (~1.54 Å), and Si–Si bond energies (~222 kJ/mol) are significantly lower, making silanes more reactive, particularly towards oxidation and hydrolysis [4] [8]. Branching introduces steric effects that subtly alter bond angles compared to linear tetrasilane.
A critical feature is sigma-sigma (σ-σ) conjugation within the silicon chain. The relatively low barrier to rotation around Si–Si bonds and the delocalization of sigma electrons along the chain contribute to enhanced charge mobility compared to alkanes. This phenomenon, while weaker than pi-conjugation in unsaturated organics, influences isotetrasilane's reactivity and potential as a precursor in silicon thin-film deposition [6] [9]. Branching points can locally perturb this conjugation, affecting electronic properties.
Isotetrasilane's branched structure imparts distinct physicochemical properties compared to linear tetrasilane:
Table 2: Key Physicochemical Properties of Isotetrasilane vs. Linear Tetrasilane and Carbon Analog
Property | Isotetrasilane (Estimated) | n-Tetrasilane (Si₄H₁₀) [6] | Isobutane (C₄H₁₀) [4] [8] |
---|---|---|---|
Melting Point (°C) | ~ -90 | -84.3 | -160 |
Boiling Point (°C) | ~ 101 | 109 | -11.7 |
Density @ 20°C (g/mL) | ~ 0.793 | 0.825 | 0.549 (liquid at boiling point) |
Molecular Weight (g/mol) | 122.42 | 122.42 | 58.12 |
Flash Point (°C) | < -30 (Highly flammable) | Highly flammable | -83 |
Hydrolytic Sensitivity | Extreme (pyrophoric potential) | Extreme | None |
The significant lower boiling points of silanes compared to carbon-chain alkanes of similar molecular weight (e.g., isotetrasilane ~101°C vs. isobutane C₄H₁₀ at -11.7°C) highlight weaker intermolecular forces due to silicon's larger size and lower polarizability. The higher density reflects silicon's greater atomic mass. The extreme reactivity with oxygen and water contrasts sharply with hydrocarbon stability, defining key handling challenges [4] [6] [8].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1